molecular formula C5H10BrNO2 B3286417 1-Bromo-5-nitropentane CAS No. 82655-19-4

1-Bromo-5-nitropentane

Cat. No. B3286417
CAS RN: 82655-19-4
M. Wt: 196.04 g/mol
InChI Key: AWYIAICEJMLNSZ-UHFFFAOYSA-N
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Description

1-Bromo-5-nitropentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-bromo-5-nitropentyl bromide or BNBP and has the molecular formula C5H10BrNO2.

Mechanism of Action

The mechanism of action of 1-Bromo-5-nitropentane is not fully understood. However, it is believed that this compound acts as an alkylating agent by reacting with nucleophilic groups in proteins and DNA. This reaction can cause damage to the cellular structure and lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-5-nitropentane are not well documented. However, it is known that this compound can cause irritation to the skin, eyes, and respiratory system. It is also toxic if ingested or inhaled and can cause severe health problems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Bromo-5-nitropentane in lab experiments is its relatively simple synthesis method. Additionally, this compound is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using this compound is its toxicity, which can pose a risk to researchers if proper safety measures are not taken.

Future Directions

There are several future directions for the use of 1-Bromo-5-nitropentane in scientific research. One potential application is in the development of new organic compounds with unique properties. Additionally, this compound could be used in the synthesis of new materials, such as polymers and nanoparticles. Further research is needed to fully understand the mechanism of action and potential applications of 1-Bromo-5-nitropentane.
Conclusion
In conclusion, 1-Bromo-5-nitropentane is a chemical compound that has significant potential in various scientific research applications. Its simple synthesis method and availability make it an attractive option for researchers. However, its toxicity is a limitation that must be taken into consideration when working with this compound. Further research is needed to fully understand the mechanism of action and potential applications of 1-Bromo-5-nitropentane.

Scientific Research Applications

1-Bromo-5-nitropentane has been used in several scientific research applications. One of the primary applications of this compound is in the synthesis of various organic compounds. It is also used as a reagent in the preparation of other compounds, such as nitroalkenes and nitroalkanes. Additionally, 1-Bromo-5-nitropentane has been used in the synthesis of new materials, such as polymers and nanoparticles.

properties

IUPAC Name

1-bromo-5-nitropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c6-4-2-1-3-5-7(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYIAICEJMLNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[N+](=O)[O-])CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-nitropentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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